1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide
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Overview
Description
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state compounds, while reduction could produce more reduced forms of the original compound.
Scientific Research Applications
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has several scientific research applications:
Chemistry: It is used as a precursor in synthesizing other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-hydroxyimidazoles: Share similar structural features but differ in specific functional groups.
Imidazole 3-oxides: Another class of compounds with related chemical properties.
Benzoannulated analogs: Compounds with similar benzimidazole cores but different substituents.
Uniqueness
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(3-hydroxy-2-methyl-7-nitroso-1-oxidobenzimidazol-1-ium-4-yl)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4/c1-4-11(15)7-5(9-13)2-3-6(10-14)8(7)12(4)16/h2-3,9,13,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVJEVUPFNGVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C=CC(=C2N1O)NO)N=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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